N-(4-ethynylphenyl)thiophene-2-carboxamide
Overview
Description
N-(4-ethynylphenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a thiophene ring through a carboxamide linkage. It has garnered attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethynylphenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophenecarboxamide derivatives have been shown to inhibit the activities of enzymes like PyrG and PanK, which are involved in nucleotide biosynthesis and metabolic processes . This inhibition disrupts DNA and RNA biosynthesis, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: A prodrug activated by EthA monooxygenase, known for its multitarget therapy potential.
Thiazolecarboxamide derivatives: Compounds that play critical roles in the cytoplasmic DNA-sensing pathway and the induction of inflammatory responses.
Uniqueness
N-(4-ethynylphenyl)thiophene-2-carboxamide stands out due to its unique structural features, such as the ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(4-ethynylphenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h1,3-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLHRWUWVTXBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268350 | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-49-5 | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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